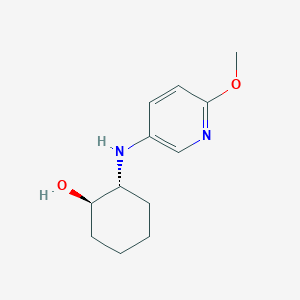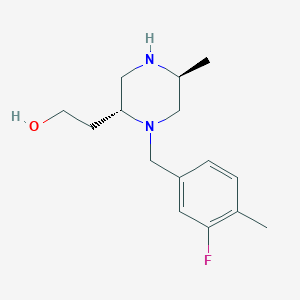
Bis(2-hexyldecyl) 10,10'-((4-hydroxybutyl)azanediyl)bis(decanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-hexyldecyl) 10,10’-((4-hydroxybutyl)azanediyl)bis(decanoate) is a synthetic lipid compound. It is a colorless oily material that has gained significant attention as a component of the SARS-CoV-2 vaccine, BNT162b2, developed by BioNTech and Pfizer . This compound is crucial in forming lipid nanoparticles that encapsulate and protect the fragile mRNA, which is the active ingredient in these vaccines .
Preparation Methods
The preparation of Bis(2-hexyldecyl) 10,10’-((4-hydroxybutyl)azanediyl)bis(decanoate) was first described in a patent application by Acuitas Therapeutics in 2017 . The final step involves a reductive amination reaction where 4-aminobutanol is condensed with a lipid aldehyde, using sodium triacetoxyborohydride as the reducing agent to convert the intermediate imines to the amine of the product . The synthetic route can be summarized as follows:
Chemical Reactions Analysis
Bis(2-hexyldecyl) 10,10’-((4-hydroxybutyl)azanediyl)bis(decanoate) undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: The reductive amination step in its synthesis is a key reduction reaction.
Substitution: The compound can undergo substitution reactions, particularly involving the hydroxyl group.
Common reagents used in these reactions include sodium triacetoxyborohydride for reduction and various oxidizing agents for oxidation reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(2-hexyldecyl) 10,10’-((4-hydroxybutyl)azanediyl)bis(decanoate) has several scientific research applications:
Mechanism of Action
The mechanism of action of Bis(2-hexyldecyl) 10,10’-((4-hydroxybutyl)azanediyl)bis(decanoate) involves its role in forming lipid nanoparticles. Below physiological pH, the compound becomes protonated at the nitrogen atom, yielding an ammonium cation that is attracted to the anionic messenger RNA (mRNA) . This interaction facilitates the encapsulation and protection of mRNA. Once the lipid nanoparticle is absorbed into antigen-presenting cells, the acidic environment within the endosome fully protonates the compound, leading to the release of the mRNA payload .
Comparison with Similar Compounds
Bis(2-hexyldecyl) 10,10’-((4-hydroxybutyl)azanediyl)bis(decanoate) is unique due to its specific structure and role in mRNA vaccine delivery. Similar compounds include:
ALC-0159: Another lipid used in mRNA vaccine formulations.
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC): A phospholipid used in lipid nanoparticles.
Cholesterol: Often used in combination with other lipids to stabilize lipid nanoparticles.
These compounds share similar functions in forming lipid nanoparticles but differ in their chemical structures and specific roles in the nanoparticle assembly.
Properties
Molecular Formula |
C56H111NO5 |
|---|---|
Molecular Weight |
878.5 g/mol |
IUPAC Name |
2-hexyldecyl 10-[[10-(2-hexyldecoxy)-10-oxodecyl]-(4-hydroxybutyl)amino]decanoate |
InChI |
InChI=1S/C56H111NO5/c1-5-9-13-17-25-33-43-53(41-31-15-11-7-3)51-61-55(59)45-35-27-21-19-23-29-37-47-57(49-39-40-50-58)48-38-30-24-20-22-28-36-46-56(60)62-52-54(42-32-16-12-8-4)44-34-26-18-14-10-6-2/h53-54,58H,5-52H2,1-4H3 |
InChI Key |
URFQUNJLHHRHGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)COC(=O)CCCCCCCCCN(CCCCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[3-(Allyloxy)phenyl]-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350546.png)



![(2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(2-(((dibutylamino)methylene)amino)-4-oxoimidazo[1,2-a][1,3,5]triazin-8(4H)-yl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite](/img/structure/B13350563.png)



![3-[(Methylsulfanyl)methyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350586.png)
![1-isopentyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B13350593.png)
![2-{[5-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13350609.png)


![[4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine](/img/structure/B13350640.png)
